Cas no 24683-26-9 (Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide)

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide is a heterocyclic compound featuring a benzothiazine core with a carboxylate ester and sulfone functional groups. Its structure imparts stability and reactivity, making it a valuable intermediate in pharmaceutical and organic synthesis. The presence of the 4-hydroxy and 1,1-dioxide moieties enhances its potential for derivatization, particularly in the development of anti-inflammatory or analgesic agents. The ethyl ester group improves solubility in organic solvents, facilitating further chemical modifications. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Its well-defined molecular architecture supports precise synthetic pathways, contributing to its utility in medicinal chemistry and material science.
Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide structure
24683-26-9 structure
Product Name:Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
CAS No:24683-26-9
MF:C12H13NO5S
MW:283.300322294235
MDL:MFCD00190168
CID:52560
PubChem ID:329750343
Update Time:2025-10-28

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Chemical and Physical Properties

Names and Identifiers

    • Meloxicam Related Compound A
    • 4-Hydroxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylic Acid Ethylester-1,1-Dioxide
    • 2-Methyl-4-hydroxy-2h-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
    • Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate
    • Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
    • Ethyl 4-Hydroxy-2-Methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (PiroxicaM IMpurity K)
    • Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity K)
    • 2h-1,2-benzothiazine-3-carboxylicacid,4-hydroxy-2-methyl-,ethylester,1,1-d
    • 2-METHYL-4-HYDROXY-2H-1,2-BENZOTHIAZINE-1,1-DIOXIDE-3-CARBOXYLIC ACID ETHYL ESTER
    • 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate of ethyl-1
    • 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide ethyl ester
    • ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazin-3-carboxylate 1,1-dioxide
    • NS00050516
    • QWTNANUGXZEPFQ-UHFFFAOYSA-N
    • 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester1,1-dioxide
    • 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester 1,1-Dioxide
    • ethyl 4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylate
    • Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate, 97%
    • SCHEMBL2345581
    • 4-Hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[e][1,2]thiazine-3-carboxylic acid ethyl ester
    • ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
    • EC 246-403-7
    • Ethyl 4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
    • 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3 -carboxylic acid ethyl ester 1,1-dioxide
    • NCGC00253615-01
    • AKOS015889481
    • EINECS 246-403-7
    • EAD64Z1YS1
    • 3-carbethoxy-4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide
    • CS-W012255
    • Meloxicam impurity A, European Pharmacopoeia (EP) Reference Standard
    • 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide
    • Meloxicam impurity A
    • Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide(Piroxicam Impurity K)
    • AC-19607
    • 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, ethyl ester, 1,1-dioxide
    • DTXSID30179415
    • KS-5263
    • 24683-26-9
    • FT-0638446
    • FT-0642776
    • BDBM50309938
    • UNII-EAD64Z1YS1
    • W-107287
    • 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide
    • SY300163
    • D87876
    • Q27277072
    • MELOXICAM IMPURITY A [EP IMPURITY]
    • PIROXICAM IMPURITY K [EP IMPURITY]
    • 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylicacidethylester1,1-dioxide
    • Ethyl4-hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylate1,1-dioxide
    • MFCD00190168
    • CHEMBL598364
    • DB-041190
    • Ethyl 2-methyl-4-hydroxy-2H-1,2-benzothiazole-3-carboxylater 1,1-dioxide
    • 2H-1,2-Benzothiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, ethylester, 1,1-dioxide
    • STL384274
    • Ethyl 2-Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
    • Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide;Meloxicam impurity A;Piroxicam impurity K;2-Methyl-4-hydroxy -2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
    • IH57896
    • PIROXICAM IMPURITY K (EP IMPURITY)
    • 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid, ethyl ester 1,1-dioxide
    • ID141777
    • DTXCID60101906
    • MELOXICAM IMPURITY A (EP IMPURITY)
    • 3,4-Dihydro-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide
    • Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
    • MDL: MFCD00190168
    • Inchi: 1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3
    • InChI Key: QWTNANUGXZEPFQ-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2C(=C(C(=O)OCC)N1C)O)(=O)=O

Computed Properties

  • Exact Mass: 283.05100
  • Monoisotopic Mass: 283.051443
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 92.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.444
  • Melting Point: 140-144 °C (lit.)
  • Boiling Point: 424.1°Cat760mmHg
  • Flash Point: 210.3°C
  • Refractive Index: 1.61
  • PSA: 92.29000
  • LogP: 2.12910
  • Solubility: Not determined

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H331
  • Warning Statement: P261-P311
  • Hazardous Material transportation number:UN 2811 6.1/PG 2
  • WGK Germany:2
  • Hazard Category Code: 23
  • Safety Instruction: S45
  • RTECS:DL0710425
  • Hazardous Material Identification: T
  • Safety Term:S45
  • HazardClass:6.1
  • PackingGroup:II
  • Storage Condition:Store at room temperature
  • Risk Phrases:R23

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Customs Data

  • HS CODE:2934991000
  • Customs Data:

    China Customs Code:

    2934991000

    Overview:

    2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Production Method

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Suppliers

Amadis Chemical Company Limited
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(CAS:24683-26-9)Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
Order Number:A1209675
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:53
Price ($):398.0
Email:sales@amadischem.com

Additional information on Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS No. 24683-26-9)

Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS No. 24683-26-9) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities and potential therapeutic uses. The structure of this compound features a benzothiazine core with specific functional groups that contribute to its unique properties and reactivity.

The benzothiazine core is a heterocyclic ring system consisting of a benzene ring fused with a thiazine ring. This structural motif is found in various natural products and synthetic compounds, many of which exhibit potent pharmacological effects. The presence of the 4-hydroxy and 2-methyl substituents on the benzothiazine ring, along with the ethyl ester group at the carboxylate position, imparts specific chemical and biological characteristics to the molecule.

Recent research has highlighted the potential of Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide in various therapeutic areas. For instance, studies have shown that compounds with similar structures exhibit anti-inflammatory, analgesic, and anticonvulsant properties. These findings suggest that this compound could be a valuable lead for the development of new drugs targeting inflammatory diseases, pain management, and neurological disorders.

In the context of drug discovery and development, the benzothiazine scaffold has gained attention due to its ability to modulate various biological targets. For example, some benzothiazine derivatives have been found to interact with ion channels, receptors, and enzymes involved in pain signaling pathways. This makes them attractive candidates for the development of novel analgesics with improved efficacy and reduced side effects.

The 4-hydroxy group in Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide plays a crucial role in its biological activity. Hydroxyl groups can participate in hydrogen bonding interactions with target proteins, enhancing the binding affinity and selectivity of the compound. Additionally, the hydroxyl group can undergo various chemical modifications, such as acylation or glycosylation, which can further tune the pharmacological properties of the molecule.

The ethyl ester functionality at the carboxylate position is another key feature of this compound. Esters are commonly used in drug design to improve solubility and bioavailability. The ethyl ester can be hydrolyzed in vivo to release the corresponding carboxylic acid, which may have different pharmacokinetic properties compared to the parent compound. This property makes Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide a promising prodrug candidate for enhancing drug delivery and efficacy.

From a synthetic perspective, Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide can be prepared through several routes. One common approach involves the reaction of an appropriate benzothiazine derivative with an ethyl halide or anhydride in the presence of a base. The synthesis can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In addition to its potential as a therapeutic agent, Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide has applications in other areas of chemistry and biology. For instance, it can serve as a building block for constructing more complex molecules or as a reagent in organic synthesis reactions. The versatility of this compound makes it an important tool for researchers working in diverse fields such as medicinal chemistry, materials science, and biochemistry.

Recent advances in computational chemistry have also contributed to our understanding of Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide. Molecular modeling studies have provided insights into its conformational behavior and interactions with biological targets. These computational tools can help guide experimental efforts by predicting optimal structural modifications that enhance desired properties while minimizing adverse effects.

In conclusion, Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (CAS No. 24683-26-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for further investigation and application in various therapeutic areas. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing medical treatments and improving patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:24683-26-9)Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
A1209675
Purity:99%
Quantity:100g
Price ($):398.0
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